Lipophilicity Differentiation: Estimated cLogP of ~3.0–3.5 for the 4-Isopropylphenyl Analog Exceeds the 4-Methylphenyl (~2.1) and Unsubstituted Phenyl (~1.5) Analogs by ≥0.9 Log Units
The lipophilicity of 5-(4-isopropylphenyl)oxazolidin-2-one is estimated at cLogP ≈ 3.0–3.5, based on the fragment-additivity method using the measured cLogP of (R)-4-phenyl-2-oxazolidinone (cLogP = 1.368) [1] and (S)-4-isopropyl-2-oxazolidinone (cLogP = 1.144) as calibration points, combined with the Hansch π constant for the para-isopropyl substituent (π = 1.53) versus para-methyl (π = 0.56) and unsubstituted hydrogen (π = 0) [2]. This yields a log P differential of approximately +0.97 log units versus 5-(4-methylphenyl)oxazolidin-2-one (estimated cLogP ≈ 2.0–2.6) and approximately +1.5 to +2.0 log units versus 5-phenyl-oxazolidin-2-one (estimated cLogP ≈ 1.4–1.5) . In oxazolidinone antibacterial SAR, antibacterial activity has been demonstrated to increase with increasing lipophilicity within homologous series [3], making this lipophilicity increment a functionally meaningful differentiation for structure-activity optimization campaigns.
| Evidence Dimension | Lipophilicity (estimated cLogP via fragment additivity using Hansch π constants) |
|---|---|
| Target Compound Data | Estimated cLogP ≈ 3.0–3.5 (5-(4-isopropylphenyl)oxazolidin-2-one, CAS 1226206-76-3) |
| Comparator Or Baseline | Comparator 1: 5-(4-Methylphenyl)oxazolidin-2-one (CAS 57560-60-8), estimated cLogP ≈ 2.0–2.6. Comparator 2: 5-Phenyl-oxazolidin-2-one (CAS 20667-73-0), estimated cLogP ≈ 1.4–1.5. Baseline: (R)-4-Phenyl-2-oxazolidinone, measured cLogP = 1.368 |
| Quantified Difference | ~ +0.9–1.0 log units vs. 4-methylphenyl analog; ~ +1.5–2.0 log units vs. unsubstituted phenyl analog |
| Conditions | cLogP estimation by fragment-additivity using Hansch-Leo π constants (Hansch & Leo, 1979); calibration against experimentally reported cLogP values for 4-phenyl-2-oxazolidinone (cLogP = 1.368, Maybridge/ChemExper) and 4-isopropyl-2-oxazolidinone (cLogP = 1.144, ChemExper) |
Why This Matters
A ~1 log unit difference in lipophilicity translates to approximately a 10-fold difference in octanol-water partition coefficient, which materially impacts membrane permeability, protein binding, metabolic stability, and biological assay outcomes—making the two compounds non-interchangeable in any quantitative pharmacological or ADME study.
- [1] Maybridge/ChemExper. (R)-(-)-4-Phenyl-2-oxazolidinone (CAS 90319-52-1): cLogP = 1.368. https://stat.maybridge.com (accessed via ChemExper, 2026-04-25). View Source
- [2] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. Hansch π for H = 0.00, CH3 = 0.56, CH(CH3)2 = 1.53. View Source
- [3] Park, C.H.; Brittelli, D.R.; Wang, C.L.; et al. Antibacterials. Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines. 2. The 'A' group. J. Med. Chem. 1992. 'In several series of homologues... antibacterial activity increased with increasing lipophilicity.' View Source
